molecular formula C30H50O2 B15144938 (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol

Cat. No.: B15144938
M. Wt: 442.7 g/mol
InChI Key: JSPGKOBNHWTKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0{1,3.0{3,80^{12,16]octadecan-6-ol is a complex organic molecule characterized by its intricate pentacyclic structure and multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecan-6-ol typically involves multiple steps, including the formation of the pentacyclic core and the introduction of the functional groups. Key steps may include:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions, often involving intramolecular Diels-Alder reactions.

    Functional Group Introduction: Introduction of hydroxyl and methyl groups through selective functionalization reactions, such as hydroxylation and methylation.

    Stereocontrol: Use of chiral catalysts or reagents to ensure the correct stereochemistry at each stereocenter.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecan-6-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the hydroxyl or methyl groups using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or sulfonated derivatives.

Scientific Research Applications

The compound (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0{1,3.0{3,8

    Chemistry: As a model compound for studying complex cyclization reactions and stereocontrol in organic synthesis.

    Biology: Investigation of its biological activity and potential as a lead compound for drug discovery.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a precursor for the synthesis of other complex organic molecules or as a functional material in advanced technologies.

Mechanism of Action

The mechanism of action of (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecan-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups may play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecan-6-ol is unique due to its specific arrangement of stereocenters and functional groups, which confer distinct chemical and biological properties. Its complex structure and stereochemistry make it a valuable compound for studying advanced synthetic methods and exploring new applications in various scientific fields.

Properties

IUPAC Name

15-(6-hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGKOBNHWTKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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